(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid
Overview
Description
Boronic acids are a class of compounds known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki coupling. The compound "(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid" falls within this category and is an example of a heterocyclic boronic acid, which combines the structural motifs of indole and boronic acid. These compounds are of interest due to their potential applications in pharmaceuticals and materials science .
Synthesis Analysis
The synthesis of tert-butyl esters from boronic acids, as described in one study, involves a palladium-catalyzed tert-butoxycarbonylation reaction. This method can yield products with high efficiency, up to 94%, and is applicable to a range of substrates including heteroaryl boronic acids . Another approach to synthesizing related compounds involves a three-component reaction using indoles, thiols, and glyoxylic acids, with boronic acid catalyzing the reaction to produce α-sulfanyl-substituted indole-3-acetic acids . Although these methods do not describe the synthesis of "this compound" directly, they provide insight into the types of reactions that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related boronic acid compounds has been studied using techniques such as NMR, MS, FT-IR, and X-ray single crystal diffraction. For instance, the crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was determined, and the DFT-optimized structure was found to match the crystal structure. This suggests that similar computational and analytical techniques could be employed to analyze the molecular structure of "this compound" .
Chemical Reactions Analysis
Boronic acids are known to participate in a variety of chemical reactions. They can catalyze the activation of hydroxy groups, leading to the formation of amides, cycloadditions, and conjugate additions. They can also activate alcohols to form carbocation intermediates for Friedel-Crafts-type reactions. Additionally, boronic acids can form reversible covalent bonds with diols and saccharides, increasing their nucleophilic character . These reactions highlight the potential reactivity of "this compound" in various organic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives can be elucidated through computational methods such as Density Functional Theory (DFT). Studies on related compounds have revealed insights into their molecular electrostatic potential and frontier molecular orbitals, which are important for understanding reactivity and interaction with other molecules. For example, the DFT study of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate provided information on its physicochemical properties . Similar studies could be conducted on "this compound" to gain a deeper understanding of its properties.
Scientific Research Applications
Synthesis and Cross-Coupling
1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid finds application in the synthesis of complex organic molecules. For example, it has been used in the mono Suzuki-Miyaura cross-coupling of N-Boc-2,5-dibromopyrrole, leading to the formation of non-symmetrical 2,5-disubstituted pyrroles (Beaumard, Dauban, & Dodd, 2010).
Sensing Applications
Boronic acids, including variants like (1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid, are increasingly utilized in sensing applications. Their interactions with diols and strong Lewis bases facilitate their use in various sensing contexts, including biological labeling and the development of therapeutics (Lacina, Skládal, & James, 2014).
Catalysis
This compound has been studied in the context of boronic acid catalysis, a method exploiting the ability of boronic acids to form reversible covalent bonds with hydroxy groups. This approach enables both electrophilic and nucleophilic modes of activation in various organic reactions (Hall, 2019).
Fluorescence and Bioimaging
Boronic acid derivatives, including those related to 1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid, are used in the design of fluorescent molecular rotors. These compounds find applications in viscosity measurements, reversible thermochromism, cytotoxicity studies, and bioimaging of cells (Ibarra-Rodrı Guez et al., 2017).
Analytical Chemistry
In analytical chemistry, the tert-butyldimethylsilyl group plays a crucial role in the preparation of derivatives for gas chromatographic analysis and mass spectrometry. This aids in the analysis of various oxyanions and improves the interpretability of their spectra (Mawhinney, 1983).
Complex Formation and Stereochemistry
This compound is involved in complex formation and stereochemical studies, as seen in the stereochemistry of aziridine borane lithiation. The understanding of these reactions is crucial for developing new synthetic methodologies (Vedejs, Prasad, Kendall, & Russel, 2003).
Sugar-Boronic Esters and Selectivity
The compound forms sugar-boronic esters with reducing sugars in water. These interactions exhibit selectivity for oligosaccharides, indicating potential applications in carbohydrate chemistry and sensing (Nagai, Kobayashi, Toi, & Aoyama, 1993).
Transformation of Amino Protecting Groups
In the field of organic synthesis, this boronic acid derivative is used in the transformation of amino protecting groups. This is particularly important in peptide synthesis and modifications of biomolecules (Sakaitani & Ohfune, 1990).
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids and their esters are known to form cyclic boronic esters with 1,2- or 1,3-diol groups, which are common motifs in biological molecules . This interaction can lead to changes in the target molecule’s function, potentially influencing biological processes.
Biochemical Pathways
Boronic acids have been used in drug delivery and in the sensing and separation of carbohydrate derivatives . They are also known to participate in the Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling reaction .
Result of Action
It’s known that the compound can be used as a reactant in the synthesis of anti-homoallylic alcohols by allylation reaction with aldehydes in the presence of an iridium complex-catalyst . It can also be used in the preparation of α-imino aldehydes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the stability of boronic acids and their ability to interact with their targets .
properties
IUPAC Name |
[1-[tert-butyl(dimethyl)silyl]indol-6-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2Si/c1-14(2,3)19(4,5)16-9-8-11-6-7-12(15(17)18)10-13(11)16/h6-10,17-18H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALVCXCOXCPCOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CN2[Si](C)(C)C(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402532 | |
Record name | {1-[tert-Butyl(dimethyl)silyl]-1H-indol-6-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
913835-60-6 | |
Record name | B-[1-[(1,1-Dimethylethyl)dimethylsilyl]-1H-indol-6-yl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913835-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {1-[tert-Butyl(dimethyl)silyl]-1H-indol-6-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 913835-60-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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